molecular formula C20H16N4O5S B2466468 N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-53-6

N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2466468
CAS No.: 921819-53-6
M. Wt: 424.43
InChI Key: KWNMOYMEKLMFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5S and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c21-18(26)13-3-1-2-4-14(13)23-17(25)8-12-9-30-20(22-12)24-19(27)11-5-6-15-16(7-11)29-10-28-15/h1-7,9H,8,10H2,(H2,21,26)(H,23,25)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMOYMEKLMFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiazole derivatives and features a unique combination of functional groups that may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C18H15N5O4SC_{18}H_{15}N_{5}O_{4}S, with a molecular weight of approximately 397.4 g/mol. Its structure includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅N₅O₄S
Molecular Weight397.4 g/mol
CAS Number946207-72-3

The mechanism of action for this compound involves several potential pathways:

  • Enzyme Inhibition : The thiazole ring may interact with the active sites of various enzymes, inhibiting their activity and thereby influencing metabolic pathways.
  • Cell Signaling Interference : The compound may disrupt cellular signaling pathways, which can lead to altered cellular responses.
  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Biological Activity Studies

Recent research has focused on evaluating the biological activities of similar compounds within this structural class. For instance:

  • Antiproliferative Effects : Analogous compounds have shown significant inhibition of cancer cell proliferation, with IC₅₀ values indicating effective concentrations required to achieve these effects.
    CompoundCell LineIC₅₀ (μM)
    Compound AA549 (Lung cancer)3.6
    Compound BHeLa (Cervical)5.0
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vitro Studies : In vitro assays using MTS assays have been employed to assess the cytotoxicity of similar benzodioxole derivatives against various cancer cell lines, revealing promising results in terms of selectivity and potency .
  • In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of related compounds in treating conditions like diabetes and cancer. For example, one study demonstrated significant reductions in blood glucose levels in diabetic mice treated with a benzodioxole derivative .

Q & A

Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step organic reactions, often involving coupling agents (e.g., EDCI) and microwave-assisted techniques to enhance reaction rates and yields . Key steps include:

  • Amide bond formation between thiazole and benzo[d][1,3]dioxole moieties.
  • Use of solvents like ethanol or dichloromethane under controlled pH and temperature. Optimization strategies:
  • Microwave irradiation reduces reaction time (e.g., from 24 hours to 30 minutes) .
  • Catalysts such as palladium-based compounds improve cross-coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton/carbon chemical shifts (e.g., distinguishing thiazole ring protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 446.5) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane (3:7) . Common pitfalls:
  • Impurity peaks in NMR can arise from residual solvents; use deuterated solvents and thorough drying .

Q. What are the primary biological activities reported for this compound?

The compound exhibits:

  • Anticancer potential : Inhibits proliferation in breast cancer cell lines (IC₅₀ ≈ 12 µM) via kinase inhibition .
  • Antimicrobial activity : Targets bacterial membrane proteins (e.g., MIC of 8 µg/mL against S. aureus) .
  • Bioactivity is attributed to its thiazole and carboxamide groups, which facilitate hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s mechanism of action against cancer targets?

Methodological approaches include:

  • Molecular docking simulations : Predict binding affinities with kinases (e.g., EGFR) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify real-time interactions with purified proteins (e.g., dissociation constants KD < 100 nM) .
  • Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .

Q. How can structure-activity relationships (SAR) be investigated to enhance bioactivity?

Strategies include:

  • Functional group substitutions : Replace the benzo[d][1,3]dioxole moiety with electron-withdrawing groups (e.g., nitro) to improve target affinity .
  • Analog synthesis : Compare activity of derivatives like 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (anti-cancer IC₅₀ = 9 µM) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors at the carboxamide group) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

To address discrepancies:

  • Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays .
  • Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : Ensure >95% purity via HPLC before biological testing .

Q. How can computational modeling predict metabolic stability and toxicity?

Tools and methods:

  • ADMET prediction : Use SwissADME to estimate metabolic half-life (e.g., t1/2 = 4.2 hours) and cytochrome P450 inhibition .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity (probability score >0.7) based on structural alerts .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.